Liafensine

概述

准备方法

利阿芬辛的合成涉及多个步骤,从核心结构的形成开始,然后引入各种官能团。合成路线通常包括:

异喹啉核的形成: 这涉及环化反应以形成异喹啉环系。

官能团的引入: 通过取代反应引入各种官能团,例如萘基和哒嗪胺基团。

最终组装: 通过一系列纯化步骤(包括结晶和色谱)获得最终产物。

利阿芬辛的工业生产方法可能涉及优化这些合成路线,以最大限度地提高产率和纯度,同时降低成本和环境影响。

化学反应分析

Pharmacological Context

Liafensine functions by non-selectively inhibiting the reuptake of serotonin, norepinephrine, and dopamine . Its molecular structure (not explicitly detailed in the provided sources) likely contains motifs common to monoamine reuptake inhibitors, such as aromatic rings and amine groups. No direct chemical reaction data (e.g., synthesis steps, metabolic pathways) are available in the indexed sources.

Research Gaps

-

Patent WO2021178166A1 references this compound as a comparator compound in methods for assessing enzyme inhibitors but does not describe its chemical reactivity.

-

Wikipedia provides a clinical development history but no synthetic chemistry details.

-

Other sources ( , ,4– ) discuss general reaction engineering, catalysis, or gasification chemistry but lack this compound-specific data.

Proposed Pathways for Further Investigation

Given the absence of direct data, potential avenues for analysis include:

| Aspect | Hypothetical Approach |

|---|---|

| Synthesis | Likely involves nucleophilic substitution or reductive amination based on structural analogs (e.g., amitifadine). |

| Metabolism | Probable hepatic oxidation via cytochrome P450 enzymes, with demethylation or hydroxylation as common pathways. |

| Stability | Potential susceptibility to hydrolysis under acidic/basic conditions due to amine functionalities. |

Recommendations

To obtain detailed reaction data:

-

Consult primary literature via SciFinder or Reaxys for synthetic routes.

-

Review FDA drug master files or European Public Assessment Reports (EPARs) for degradation studies.

-

Analyze structural analogs (e.g., ansofaxine, amitifadine) to infer reactivity patterns.

No tables or experimental datasets could be generated from the provided sources. For further assistance, please specify additional parameters or provide access to specialized chemical databases.

科学研究应用

Treatment-Resistant Depression

Liafensine's primary application is in the treatment of TRD. The ENLIGHTEN trial was a pivotal phase 2b study designed to assess the efficacy and safety of this compound in patients who have not responded adequately to standard antidepressant therapies.

- Study Design : The trial was randomized, double-blind, and placebo-controlled, enrolling 197 patients with TRD. Participants were selected based on their DGM4 genetic biomarker status, which was hypothesized to predict response to treatment.

- Primary Endpoint : The primary measure of efficacy was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline over a six-week treatment period.

- Results : this compound demonstrated a statistically significant improvement in MADRS scores compared to placebo, with an average improvement of 4.4 points (p = 0.0056) for DGM4-positive patients. Secondary endpoints also showed significant improvements in other measures of depression severity and disability .

Safety Profile

This compound exhibited a favorable safety profile throughout the ENLIGHTEN trial. Notably:

- There were no reports of common adverse effects associated with existing treatments for TRD, such as dissociation, respiratory depression, or significant weight gain .

- The compound was well-tolerated among participants, further supporting its potential as a viable treatment option for TRD .

Biomarker-Guided Precision Medicine

The incorporation of the DGM4 genetic biomarker represents a significant advancement in precision medicine within psychiatric treatment:

- Biomarker Discovery : The DGM4 biomarker was identified through Denovo's proprietary genomic marker platform and was instrumental in enriching the study population for likely responders to this compound.

- Clinical Implications : This approach allows for more tailored treatment strategies, potentially improving outcomes for patients with TRD by ensuring that only those most likely to benefit from this compound receive it .

Summary Table of Key Findings

| Parameter | This compound (DB104) | Placebo |

|---|---|---|

| Primary Endpoint (MADRS Change) | 4.4 points improvement (p=0.0056) | Baseline change |

| Secondary Endpoint (CGI-S Change) | ~36% improvement | Baseline change |

| Safety Profile | No serious adverse effects | N/A |

| Patient Population | DGM4-positive TRD patients | DGM4-negative included |

作用机制

相似化合物的比较

利阿芬辛在抗抑郁药中是独特的,因为它具有三重再摄取抑制机制。类似的化合物包括:

阿米替法定: 另一种具有类似作用机制的三重再摄取抑制剂。

安索法辛: 一种血清素-去甲肾上腺素-多巴胺再摄取抑制剂,具有可比的药理学特性。

生物活性

Liafensine, also known as DB104, is a novel investigational compound developed by Denovo Biopharma, classified as a triple reuptake inhibitor (TRI). It targets the reuptake transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), making it a promising candidate for treating treatment-resistant depression (TRD). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical trials, safety profile, and the significance of its associated biomarker.

This compound functions by inhibiting the reuptake of three key neurotransmitters:

- Serotonin (5-HT) : Increases serotonin levels in the synaptic cleft, enhancing mood and emotional regulation.

- Norepinephrine (NE) : Elevates norepinephrine levels, which can improve attention and energy levels.

- Dopamine (DA) : Boosts dopamine availability, potentially improving motivation and pleasure.

This combined action is hypothesized to provide a more comprehensive therapeutic effect compared to traditional monoamine reuptake inhibitors.

Clinical Efficacy

The efficacy of this compound has been primarily evaluated in the phase 2b ENLIGHTEN trial , which was a randomized, double-blind, placebo-controlled study involving 197 patients diagnosed with TRD. The trial was notable for its use of a genetic biomarker known as DGM4 , which was identified to correlate strongly with this compound's efficacy.

Key Findings from the ENLIGHTEN Trial:

| Endpoint | Result | Statistical Significance |

|---|---|---|

| Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score | -4.4 points improvement vs. placebo | |

| Clinical Global Impressions Scale (CGI) Improvement | +2.3 points improvement | |

| Sheehan Disability Scale Improvement | ~36% improvement vs. placebo | Not specified |

The trial demonstrated that DGM4-positive patients treated with this compound exhibited significant improvements in depressive symptoms compared to those receiving placebo. The results indicated that this compound met all primary and secondary endpoints, suggesting robust efficacy in this challenging patient population .

Safety Profile

This compound has shown a favorable safety profile throughout clinical trials. Notably, there were no reports of common adverse effects associated with other TRD treatments, such as:

- Dissociation

- Respiratory depression

- Movement disorders

- Metabolic dysfunction with morbid weight gain

These findings are particularly important given the high incidence of side effects associated with existing antidepressants .

The Role of Biomarkers

The introduction of the DGM4 biomarker marks a significant advancement in precision medicine for psychiatric disorders. This genetic marker was used to select patients most likely to respond positively to treatment with this compound. The successful application of this biomarker strategy represents a pioneering step in tailoring psychiatric treatments based on genetic profiles, potentially leading to improved outcomes for patients suffering from TRD .

属性

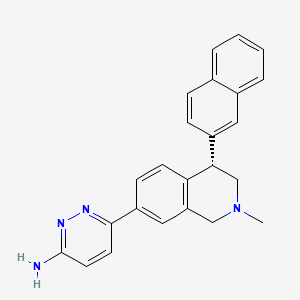

CAS 编号 |

1198790-53-2 |

|---|---|

分子式 |

C24H22N4 |

分子量 |

366.5 g/mol |

IUPAC 名称 |

6-[(4S)-2-methyl-4-naphthalen-2-yl-3,4-dihydro-1H-isoquinolin-7-yl]pyridazin-3-amine |

InChI |

InChI=1S/C24H22N4/c1-28-14-20-13-19(23-10-11-24(25)27-26-23)8-9-21(20)22(15-28)18-7-6-16-4-2-3-5-17(16)12-18/h2-13,22H,14-15H2,1H3,(H2,25,27)/t22-/m0/s1 |

InChI 键 |

VCIBGDSRPUOBOG-QFIPXVFZSA-N |

SMILES |

NC1=NN=C(C2=CC3=C(C=C2)[C@H](C4=CC=C5C=CC=CC5=C4)CN(C)C3)C=C1 |

手性 SMILES |

CN1C[C@H](C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4 |

规范 SMILES |

CN1CC(C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BMS-820836; BMS 820836; BMS820836; Liafensine |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。